molecular formula C18H23NO3 B1324842 Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898764-91-5

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate

Cat. No. B1324842
M. Wt: 301.4 g/mol
InChI Key: RBLFRDSHUDTULS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-5-oxopentanoate . The InChI code for this compound is 1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 .

Scientific Research Applications

Synthesis and Photoisomerisation

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate and its derivatives have been extensively researched in the field of organic synthesis, particularly focusing on their absorption, fluorescence, and photoisomerisation properties. A study by Vyňuchal et al. (2008) explored the synthesis and photoisomerisation of similar compounds. They found that these compounds exhibit E – Z photoisomerisation, with the Z-isomer being thermodynamically stable. This property is crucial for potential applications in photochemistry and materials science (Vyňuchal et al., 2008).

NMR Spectroscopic Studies

The compound and its related derivatives have been subjects of detailed nuclear magnetic resonance (NMR) spectroscopic studies. Lyčka et al. (2010) synthesized a labelled version of a similar compound and analyzed it using 1H, 13C, and 15N NMR spectroscopy. Such studies are vital for understanding the structural and electronic properties of these compounds, which can inform their potential applications in various fields of chemistry (Lyčka et al., 2010).

Enzymatic Activity

Research by Abd and Awas (2008) on related compounds revealed potent effects on increasing the reactivity of certain enzymes. This suggests potential applications in biochemistry and pharmaceuticals, where modulation of enzymatic activity can have therapeutic benefits (Abd & Awas, 2008).

Colorimetric Chemosensors

A study by Aysha et al. (2021) developed a colorimetric chemosensor based on a compound structurally similar to ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate. This chemosensor showed selectivity and high sensitivity towards certain metal cations, indicating potential applications in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Antimalarial and Antimycobacterial Activities

Ningsanont et al. (2003) synthesized derivatives of a similar compound and evaluated their in vitro activity against malaria and antimycobacterium. Such studies suggest potential therapeutic applications of these compounds in treating infectious diseases (Ningsanont et al., 2003).

properties

IUPAC Name

ethyl 5-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-22-18(21)7-5-6-17(20)16-10-8-15(9-11-16)14-19-12-3-4-13-19/h3-4,8-11H,2,5-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLFRDSHUDTULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643062
Record name Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate

CAS RN

898764-91-5
Record name Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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